molecular formula C22H22FN3O2S B2668876 3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1705883-64-2

3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No. B2668876
CAS RN: 1705883-64-2
M. Wt: 411.5
InChI Key: SYFUABNSSUXSDA-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a chemical compound used in scientific research. It is a selective antagonist of the dopamine D3 receptor and has potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.

Scientific Research Applications

Metabolism and Disposition

Compounds structurally related to "3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide" have been extensively studied for their metabolism and disposition in humans. For instance, SB-649868, an orexin 1 and 2 receptor antagonist, shows that elimination occurs principally via feces, with only a minor percentage excreted through urine. The compound is extensively metabolized, primarily via oxidation of the benzofuran ring, highlighting the complex metabolic pathways involved in the disposition of such compounds (Renzulli et al., 2011).

Antimicrobial Activity

The antimicrobial potential of substituted 2-aminobenzothiazoles derivatives has been explored, revealing significant activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This research underscores the chemical's potential in designing new antimicrobial agents, particularly in combating drug-resistant bacterial infections (Anuse et al., 2019).

Antioxidant Properties

Investigations into the antioxidant properties of compounds similar to "3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide" demonstrate their potential in inhibiting lipid peroxidation, a process linked to various diseases. These studies suggest the role of the naphthylaminopiperidine moiety in exerting antioxidant effects, offering insights into the development of new therapeutic agents with antioxidant capabilities (Domány et al., 1996).

Fluorescent Sensing

Benzimidazole and benzothiazole conjugated Schiff bases have been synthesized and evaluated as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit significant sensitivity and selectivity, suggesting their utility in developing new fluorescent chemosensors for detecting metal ions in various environmental and biological contexts (Suman et al., 2019).

Radiosynthesis for Imaging

The development of radioiodinated ligands for serotonin-5HT2-receptors, which are structurally related to the compound , showcases the application of these chemicals in creating tracers for γ-emission tomography. This research highlights the compound's role in advancing neuroimaging techniques, particularly for studying receptor distribution and function in the brain (Mertens et al., 1994).

properties

IUPAC Name

3-(4-fluorophenoxy)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c23-18-6-8-19(9-7-18)28-20-5-1-4-17(13-20)21(27)25-14-16-3-2-11-26(15-16)22-24-10-12-29-22/h1,4-10,12-13,16H,2-3,11,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFUABNSSUXSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

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